molecular formula C11H20N2O B2929702 rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans CAS No. 1989638-38-1

rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans

Cat. No.: B2929702
CAS No.: 1989638-38-1
M. Wt: 196.294
InChI Key: PAGKXEYJDCSJNN-NXEZZACHSA-N
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Description

Rac-(1R,3R)-3-(morpholin-4-yl)spiro[33]heptan-1-amine, trans, is an organic compound characterized by its unique spirocyclic structure, incorporating both morpholine and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans, typically involves a multi-step process. A common route includes:

  • Formation of the spirocyclic scaffold: : Starting with a cycloaddition reaction to form the spiro[3.3]heptane core.

  • Introduction of the morpholine group: : Morpholine is incorporated via nucleophilic substitution.

  • Amine functionalization: : The final step introduces the amine group through reductive amination or a similar reaction.

Industrial Production Methods

Industrial production may scale these processes using continuous flow techniques and optimized reaction conditions to ensure high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Possible via catalytic hydrogenation.

  • Substitution: : The amine and morpholine groups can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Palladium on carbon with hydrogen gas.

  • Nucleophiles: : Alkyl halides for substitution reactions.

Major Products

  • Oxidation products: : Corresponding ketones or carboxylic acids.

  • Reduction products: : Secondary amines or amine derivatives.

  • Substitution products: : Various alkylated morpholine derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in asymmetric synthesis.

  • Chemical synthesis: : Precursor for complex organic molecules.

Biology

  • Enzyme inhibition: : Potential inhibitor of specific enzymes due to its structural features.

  • Protein interactions: : Studied for its ability to modulate protein-ligand interactions.

Medicine

  • Drug design: : Scaffold for the development of therapeutic agents targeting central nervous system disorders.

  • Pharmacology: : Investigated for its pharmacokinetic properties.

Industry

  • Material science: : Employed in the synthesis of novel polymers and materials.

  • Agriculture: : Potential component in the development of new agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interaction with specific enzymes or receptors. It can act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The presence of the morpholine ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Unique Characteristics

  • Spirocyclic structure: : Distinguishes it from other compounds with linear or cyclic structures.

  • Functional groups: : The combination of morpholine and amine groups provides unique reactivity and biological activity.

Similar Compounds

  • Spiro[3.3]heptane derivatives: : Share the spirocyclic core but differ in functionalization.

  • Morpholine derivatives: : Similar functional group but different core structures.

  • Amines with cyclic backbones: : Comparable reactivity but distinct overall properties.

By harnessing its distinct features, rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans, holds promise across a range of scientific and industrial fields. Understanding its synthesis, reactivity, and applications is key to unlocking its full potential.

Properties

IUPAC Name

(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-9-8-10(11(9)2-1-3-11)13-4-6-14-7-5-13/h9-10H,1-8,12H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGKXEYJDCSJNN-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H](C[C@H]2N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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